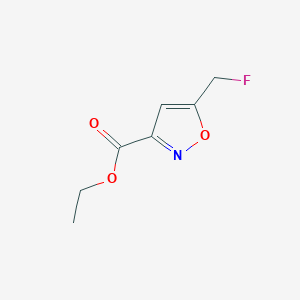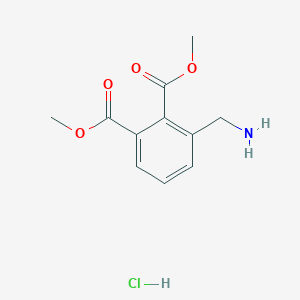
alpha,alpha-Dipropyl-4-(trifluoromethyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a heptanol chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Trifluoromethyl)phenyl)heptan-4-ol typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with a suitable Grignard reagent, such as heptylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
On an industrial scale, the production of 4-(4-(Trifluoromethyl)phenyl)heptan-4-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 4-(4-(Trifluoromethyl)phenyl)heptan-4-one.
Reduction: 4-(4-(Trifluoromethyl)phenyl)heptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)heptan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring provides a rigid scaffold that can engage in π-π interactions with aromatic residues in proteins, while the heptanol chain offers flexibility and hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
4-(4-(Trifluoromethyl)phenyl)heptan-4-ol is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a heptanol chain. This structure imparts distinct physical and chemical properties, such as enhanced lipophilicity and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C14H19F3O |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)phenyl]heptan-4-ol |
InChI |
InChI=1S/C14H19F3O/c1-3-9-13(18,10-4-2)11-5-7-12(8-6-11)14(15,16)17/h5-8,18H,3-4,9-10H2,1-2H3 |
Clave InChI |
RORGGVJJOZKEGS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)(C1=CC=C(C=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5-benzyl-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate](/img/structure/B13983377.png)



![1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B13983400.png)








